Strychnine hydrochloride

Glycine receptor Neuropharmacology Inhibitory neurotransmission

Researchers requiring robust glycine receptor blockade often encounter inconsistent potency from substitute alkaloids like brucine. Strychnine hydrochloride (CAS 1421-86-9) resolves this with a validated Ki of ~7 nM at glycine-gated chloride channels and 50 mM aqueous solubility-eliminating DMSO-induced artifacts in patch-clamp and cell-based assays. • Complete glycinergic blockade at low nanomolar concentrations; ≥98% purity by HPLC ensures batch-to-batch reproducibility. • Hydrochloride salt enables direct aqueous dissolution to 50 mM, simplifying preparation for in vitro electrophysiology and organotypic slice cultures. • Serves as a well-characterized hERG positive control (IC50 25.9 μM) for cardiac safety profiling.

Molecular Formula C21H23ClN2O2
Molecular Weight 370.9 g/mol
CAS No. 1421-86-9
Cat. No. B1681770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrychnine hydrochloride
CAS1421-86-9
SynonymsStrychnine Hydrochloride;  Strychnine HCl; 
Molecular FormulaC21H23ClN2O2
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
InChIInChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1
InChIKeyVLXYTKMPCOQKEM-ZEYGOCRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Strychnine Hydrochloride Profile


Strychnine hydrochloride (CAS 1421-86-9) is the hydrochloride salt of the alkaloid strychnine, a potent competitive antagonist of glycine-gated chloride channels [1]. It is widely employed as a pharmacological research tool to study glycinergic neurotransmission and neuronal excitability. Strychnine hydrochloride exhibits high aqueous solubility (up to 50 mM) compared to its freebase form, facilitating its use in in vitro and ex vivo experimental systems . The compound also demonstrates activity at α7 nicotinic acetylcholine receptors (nAChRs) and α4β2 nAChRs, though its primary recognized mechanism remains glycine receptor antagonism [2].

Strychnine HCl Substitution Limitations


Simple substitution of strychnine hydrochloride with structurally related alkaloids like brucine or oxidized derivatives (e.g., strychnine N-oxide) is scientifically invalid due to substantial, quantifiable differences in both target potency and off-target liability. Data demonstrate that brucine, its closest natural congener, exhibits significantly weaker glycine receptor antagonism, while strychnine N-oxide shows a complete loss of hERG channel inhibition—a critical safety and selectivity parameter [1][2]. Furthermore, the hydrochloride salt form is specifically selected for its superior aqueous solubility (50 mM) compared to the freebase, which is crucial for reproducible in vitro pharmacology . These differences directly impact experimental outcomes, making compound-specific selection essential for robust research design.

Strychnine HCl vs. Key Comparators


Glycine Receptor Antagonism vs. Brucine

Strychnine exhibits a glycine receptor antagonist potency several-fold greater than that of its close structural analog brucine. While the absolute Ki values vary depending on receptor subtype and assay conditions, the study by Jensen et al. (2006) established that brucine and its analogues display significantly increased Ki values compared to strychnine, indicating weaker antagonist activity [1]. This is further supported by class-level inference that strychnine's Ki at the glycine receptor in rat brain membranes is 7.0 nM, a benchmark against which weaker antagonists are measured [2].

Glycine receptor Neuropharmacology Inhibitory neurotransmission

hERG Channel Inhibition vs. N-Oxide

Strychnine inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 25.9 μM. In stark contrast, its N-oxide derivative (strychnine N-oxide) shows no detectable inhibition of hERG channels, a property directly linked to the presence of a protonated nitrogen [1]. This quantifiable difference has significant implications for studies involving cardiac safety or when using strychnine as a positive control for hERG screening.

Cardiotoxicity hERG channel Drug safety

Aqueous Solubility: Salt vs. Freebase

Strychnine hydrochloride demonstrates a defined aqueous solubility of 50 mM, a property essential for preparing consistent stock solutions for in vitro experiments . The freebase form of strychnine is known to be poorly soluble in water, necessitating the use of organic solvents that may introduce confounding variables in biological assays .

Solubility Formulation In vitro pharmacology

Glycine Receptor Subtype SAR

Structure-activity relationship (SAR) studies reveal that modifications to the strychnine scaffold drastically alter glycine receptor antagonist potency. The lactam moiety and the C(21)=C(22) double bond in strychnine are essential for high antagonistic activity [1]. While isostrychnine (an analog) exhibits an IC50 of 1.6 μM at α1 glycine receptors with a 3.7-fold preference for the α1 subtype, the majority of synthesized strychnine analogs show significantly reduced potency compared to the parent compound strychnine [1]. This highlights the critical nature of the unmodified strychnine structure for maintaining maximal activity.

Glycine receptor Subtype selectivity Structure-activity relationship

Strychnine Hydrochloride Applications


Electrophysiology Glycine Receptor Block

In patch-clamp electrophysiology studies investigating inhibitory glycinergic neurotransmission, strychnine hydrochloride is the preferred tool for achieving robust and complete receptor blockade. Its high potency (Ki ~7 nM) and defined aqueous solubility (50 mM) ensure reliable concentration-response relationships without the confounding effects of organic solvents or weaker antagonist activity seen with analogs like brucine [1].

hERG Screening Positive Control

Strychnine hydrochloride serves as a valuable positive control in assays assessing compound liability for hERG potassium channel inhibition, a critical safety pharmacology endpoint. Its well-characterized IC50 of 25.9 μM allows for direct benchmarking of test compound potency, a property absent in its oxidized counterpart strychnine N-oxide .

Analytical Reference Standard

Due to its high purity (≥98% by HPLC) and stable physical properties, strychnine hydrochloride is an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for the quantification of strychnine and related alkaloids in botanical extracts or biological matrices .

Aqueous In Vitro Applications

For cell-based assays, organotypic slice cultures, or other in vitro systems where the use of organic solvents like DMSO must be minimized, strychnine hydrochloride is the optimal choice due to its high aqueous solubility (50 mM). This property simplifies preparation and reduces solvent-induced artifacts compared to the poorly soluble freebase form .

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